3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Description

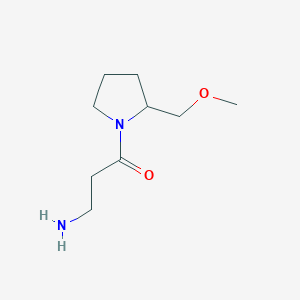

3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the 2-position, linked to a propan-1-one backbone bearing an amino group at the 3-position. Its molecular formula is C₁₀H₁₉N₂O₂, with a molecular weight of 199.27 g/mol (estimated based on structural analogs in ). This compound is structurally related to cathinone derivatives, which are known for their psychoactive effects, though its specific pharmacological profile remains underexplored in the provided evidence .

Properties

IUPAC Name |

3-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEJABGQTXVSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable ketone precursor with a pyrrolidine derivative bearing the methoxymethyl substituent. The key steps include:

- Preparation or procurement of 3-chloropropanone or analogous ketone precursors.

- Reaction with 2-(methoxymethyl)pyrrolidine to introduce the pyrrolidinyl substituent.

- Conversion of the chloro substituent to an amino group via amination.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-Chloropropanone + 2-(methoxymethyl)pyrrolidine, base (e.g., NaOH or K2CO3), heating | Nucleophilic substitution to form 3-chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one | Moderate to high yields; reaction proceeds under basic conditions with heating to promote substitution |

| 2 | Amination of chloro intermediate with ammonia or primary amine source | Conversion of chloro group to amino group to yield target compound | Requires controlled conditions to avoid side reactions; often performed in polar solvents |

| 3 | Purification by column chromatography or crystallization | Isolation of pure this compound | Purity critical for biological evaluation |

Alternative Approaches and Catalytic Methods

Recent advances in metal-free reductive amination methods for β-aminoketones provide alternative routes that could be adapted for this compound. For example, reductive amination of the corresponding ketone with amines under mild conditions using catalytic systems has been demonstrated for structurally related compounds. This method could streamline the synthesis by:

- Directly converting the ketone to the amino ketone in one step.

- Avoiding the need for halogenated intermediates.

- Providing higher selectivity and yields.

Solvent and Reaction Conditions

- Common solvents include polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone, or dimethylacetamide, which facilitate nucleophilic substitution and amination steps.

- Reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation.

- Temperature ranges from 100 °C to 160 °C for substitution reactions, with reaction times from 10 to 48 hours depending on scale and desired conversion.

- Post-reaction workup involves washing organic layers with brine solutions (e.g., 25% NaCl) to remove inorganic residues, followed by drying and concentration to isolate the product.

Data Table: Comparison of Key Preparation Parameters

| Parameter | Method 1: Nucleophilic Substitution + Amination | Method 2: Metal-Free Reductive Amination |

|---|---|---|

| Starting Materials | 3-Chloropropanone, 2-(methoxymethyl)pyrrolidine | 3-Oxo-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, ammonia/amine |

| Catalysts/Base | NaOH, K2CO3 | Organic reductants or catalytic systems (e.g., hydrosilanes) |

| Solvent | DMF, NMP, or similar | Methanol/dichloromethane mixtures or others |

| Temperature | 100–160 °C | Ambient to moderate temperatures |

| Reaction Time | 10–48 hours | Few hours |

| Yield | Moderate to high | Potentially higher, depending on catalyst |

| Purification | Column chromatography, crystallization | Similar |

Research Findings and Notes

- The nucleophilic substitution route is well-established and scalable, suitable for industrial production with continuous flow reactors to improve yield and purity.

- Metal-free reductive amination methods offer environmentally friendly alternatives, reducing hazardous reagents and steps, with reported yields up to 88% for related β-aminoketones.

- Solvent choice critically affects reaction efficiency; DMF is preferred for substitution reactions due to its polarity and ability to stabilize intermediates.

- Reaction atmosphere control (inert gas) and temperature management are essential to prevent side reactions and degradation.

- Structural analogues with variations in halogenation or substitution patterns demonstrate different reactivity profiles, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halides, thiols.

Scientific Research Applications

3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group facilitate binding to these targets, potentially modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several pyrrolidine- and propanone-containing derivatives. Key comparisons include:

Key Observations :

- Methoxymethyl vs.

- Aromatic vs. Non-Aromatic Backbones: Cathinone analogs like MDPV () incorporate aromatic rings, which are critical for serotonin/dopamine reuptake inhibition. In contrast, the target compound lacks aromaticity, suggesting divergent pharmacological targets.

- Steric Effects: The 3-methylbutanone derivative () introduces steric hindrance, which may reduce enzymatic degradation and prolong activity .

Physicochemical Properties

- Solubility : Methoxymethyl groups improve aqueous solubility compared to purely alkyl-substituted pyrrolidines (e.g., MDPV) .

Biological Activity

3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1538967-39-3, is a synthetic organic compound characterized by a pyrrolidine ring, an amino group, and a methoxymethyl substituent. Its unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.25 g/mol. The presence of the methoxymethyl group enhances its solubility and bioavailability, which are critical factors for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 1538967-39-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and amino group facilitate binding, potentially modulating the activity of these targets. The methoxymethyl substituent may improve the compound’s pharmacokinetic properties, enhancing its therapeutic potential.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

- Biological Studies : Investigations into small molecule interactions have shown that this compound can influence cellular pathways, making it useful in studying disease mechanisms.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation.

Case Studies

A study focusing on similar compounds demonstrated that pyrrolidine derivatives can effectively inhibit certain cancer cell lines. For instance, compounds structurally related to this compound were shown to induce apoptosis in human cancer cells through mitochondrial pathways .

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks methoxymethyl group | Different solubility and binding properties |

| 3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-yl)propan-1-one | Contains hydroxymethyl instead | Altered reactivity compared to methoxymethyl |

| 3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one | Ethoxymethyl group present | Variations in chemical behavior and activity |

The presence of the methoxymethyl group in this compound imparts unique properties that enhance its solubility and potential interactions with biological targets compared to its analogs.

Applications in Scientific Research

This compound has several applications:

Medicinal Chemistry : It is used in developing new drugs targeting neurological disorders and cancer.

Organic Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules.

Biological Studies : It is employed in research investigating small molecule interactions with biological systems, providing insights into disease mechanisms.

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one?

The compound can be synthesized via Mannich base reactions, where a ketone precursor reacts with formaldehyde and amines under reflux conditions in ethanol. For example, 3-amino-1-(benzoimidazol-1-yl)propan-1-one derivatives were synthesized similarly, suggesting adaptability for methoxymethyl-substituted pyrrolidine systems . Hydrochloride salt derivatives (e.g., 3-amino-1-(pyrrolidin-1-yl)propan-1-one HCl) are also accessible, highlighting the role of acid-mediated purification .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : Dynamic pyrrolidine ring behavior can complicate proton assignments; advanced techniques like 2D-COSY or NOESY are recommended to resolve stereochemical ambiguities .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The methoxymethyl group’s conformation can be resolved using high-resolution data, though twinning may require specialized refinement protocols .

Q. What in vitro assays are suitable for initial bioactivity screening?

Given structural similarities to synthetic cathinones (e.g., α-PBP, 4-MEC), receptor binding assays targeting monoamine transporters (e.g., dopamine, serotonin) are appropriate. Competitive inhibition studies using radiolabeled ligands can quantify affinity .

Q. How should researchers navigate regulatory frameworks for handling this compound?

Analogous pyrrolidinylpropanones (e.g., naphyrone, α-PBP) are Schedule I substances under U.S. and international law. Researchers must obtain DEA licenses for synthesis/storage and adhere to strict documentation protocols .

Q. What purification techniques are effective for isolating the compound?

Recrystallization from acetone or ethanol is common for Mannich base derivatives . For hydrochloride salts, column chromatography with silica gel and polar solvents (e.g., methanol/chloroform mixtures) improves purity .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallography data be resolved?

Dynamic pyrrolidine ring puckering (observed in NMR) may not align with static X-ray structures. Variable-temperature NMR or computational modeling (e.g., DFT) can reconcile these differences by simulating ring flexibility .

Q. What strategies optimize stereochemical purity during synthesis?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric Mannich reactions) can control stereochemistry. For example, (S)-configured cathinones were synthesized using chiral amines, suggesting applicability to the methoxymethyl-pyrrolidine system .

Q. How to design target-specific pharmacological studies for this compound?

Q. What protocols mitigate hygroscopicity or oxidative degradation during storage?

Store the compound in airtight containers under inert gas (e.g., argon) at −20°C. Lyophilization or salt formation (e.g., HCl) enhances stability, as seen with related cathinones .

Q. How can computational modeling guide SAR studies for this compound?

Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., methoxymethyl vs. methyl groups) with bioactivity. Density Functional Theory (DFT) calculates electron distribution to predict metabolic sites (e.g., N-demethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.